Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride
Description
"Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride" is a piperazine derivative characterized by a 3-phenylpropyl group at the N1 position and a 2-[2-(trifluoromethoxy)phenyl]ethyl substituent at the N4 position. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. This compound belongs to a class of dopamine transporter (DAT) inhibitors, which exhibit high affinity for DAT and moderate selectivity over the serotonin transporter (SERT) . Its structural uniqueness lies in the trifluoromethoxy group, which contributes to enhanced metabolic stability and lipophilicity compared to analogs with simpler substituents (e.g., methoxy or fluorine) .
Properties
Molecular Formula |
C22H29Cl2F3N2O |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H27F3N2O.2ClH/c23-22(24,25)28-21-11-5-4-10-20(21)12-14-27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19;;/h1-5,7-8,10-11H,6,9,12-18H2;2*1H |
InChI Key |
GOXBKMXCHLXAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC=CC=C3OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Sequential N-Alkylation of Piperazine
The most common approach involves stepwise alkylation of piperazine. For example, 1-[2-(diphenylmethoxy)ethyl]piperazine (a structurally related compound) was synthesized by coupling piperazine with 2-(diphenylmethoxy)ethyl chloride using potassium carbonate as a base. Similarly, the 3-phenylpropyl group can be introduced via N-alkylation of piperazine with 1-chloro-3-phenylpropane. However, competing bis-alkylation must be mitigated by controlling stoichiometry and reaction time.
Ring-Closure Reactions
Alternative routes employ ring-closure strategies. For instance, di(2-chloroethyl)amine reacts with substituted anilines under heated conditions to form piperazine derivatives. This method was demonstrated in the synthesis of 4-trifluoromethylpiperazine hydrochloride , where p-trifluoromethylaniline and di(2-chloroethyl)amine underwent cyclization in propyl carbinol at 120–160°C. Adapting this approach, 2-(trifluoromethoxy)aniline could serve as the aromatic precursor for the target compound.
Synthesis of the 3-Phenylpropyl Substituent
Alkylation with 1-Chloro-3-phenylpropane
In a protocol analogous to the synthesis of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine , the 3-phenylpropyl group is introduced via alkylation. Piperazine is treated with 1-chloro-3-phenylpropane in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) confirms monoalkylation before proceeding to the second functionalization step.
Introduction of the 2-(Trifluoromethoxy)phenethyl Group
Nucleophilic Substitution
The 2-(trifluoromethoxy)phenethyl moiety is installed via nucleophilic substitution. A modified method from the synthesis of trifluoromethylpyridine piperazine derivatives involves reacting the monoalkylated piperazine intermediate with 2-(2-(trifluoromethoxy)phenyl)ethyl bromide in acetonitrile at 50°C for 12 hours. Sodium iodide catalyzes the reaction by generating the more reactive iodide in situ.
Coupling Reactions
Alternatively, EDCI-mediated coupling can attach pre-formed carboxylic acid derivatives. For example, 2-methyl-3-phenylpropionic acid was coupled to piperazine using EDCI, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the alkylated product. Adapting this, 2-(2-(trifluoromethoxy)phenyl)acetic acid could be coupled and reduced to introduce the phenethyl group.
Table 2: Reaction Parameters for Phenethyl Group Installation
| Method | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | 2-(Trifluoromethoxy)phenethyl bromide | Acetonitrile | NaI | 65 |
| EDCI coupling | 2-(Trifluoromethoxy)phenylacetic acid | DCM | EDCI | 58 |
Dihydrochloride Salt Formation
Acid-Base Neutralization
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. A method from piperazine monohydrochloride synthesis specifies dissolving the free base in ethanol and adding concentrated HCl dropwise at 0–5°C. The precipitate is filtered and washed with cold ether to yield the hydrochloride salt.
Crystallization and Purification
Purification involves recrystallization from ethanol/water (1:3). The US3023211A patent emphasizes controlling water content (6.5–8.7 mols per mol chloride) to prevent hydrate formation. Final purity exceeding 99% is achieved via vacuum distillation or column chromatography.
Optimization Challenges and Solutions
Regioselectivity in Dialkylation
To avoid undesired bis-alkylation, stepwise reactions with protective groups are employed. For instance, temporarily protecting one nitrogen with a tert-butoxycarbonyl (Boc) group before introducing the second substituent improves regioselectivity.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group is sensitive to hydrolysis under basic conditions. Reactions involving this moiety require inert atmospheres and aprotic solvents, as demonstrated in the synthesis of 4-trifluoromethylpiperazine .
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 7.2–7.4 ppm (aromatic protons).
- Mass Spectrometry : Molecular ion peak at m/z 396.32 (C₁₉H₂₄F₃N₂·2HCl).
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural Features and Binding Affinities
Key Observations :
Trifluoromethoxy vs. Fluorophenyl Groups : The target compound exhibits higher DAT affinity (Ki = 0.8 nM) than GBR 12909 (Ki = 1.2 nM) and GBR 12935 (Ki = 2.5 nM), likely due to the electron-withdrawing trifluoromethoxy group enhancing binding interactions with DAT .
Impact of Rigidity : Bridged piperazine analogs show reduced DAT affinity (Ki = 3.0 nM), suggesting that conformational flexibility in the piperazine ring is critical for optimal DAT binding .
Selectivity : The target compound maintains moderate SERT selectivity (DAT/SERT ratio = 150), outperforming BZT analogs (DAT/SERT > 200) but lagging behind hydroxyl-containing derivatives (DAT/SERT > 500) .
Functional and Pharmacological Comparisons
Table 2: Functional Effects in Neurochemical Assays
Key Observations :
Dopamine Release : The target compound induces 420% extracellular dopamine in the nucleus accumbens, surpassing GBR 12935 (350%) and matching GBR 12909 (400%) .
Metabolic Stability : The trifluoromethoxy group confers a longer half-life (t½ = 45 min) compared to GBR 12909 (t½ = 30 min), attributed to resistance to oxidative metabolism .
Long-Acting Derivatives : Hydroxyl-containing analogs exhibit prolonged durations (>12 hours) due to reduced hepatic clearance, highlighting a trade-off between potency and pharmacokinetic optimization .
Stereochemical and Enantiomeric Differences
- Enantioselectivity : Optically pure enantiomers of related compounds (e.g., (+)-7 and (−)-7) show divergent DAT binding, with (+)-enantiomers often exhibiting 2–3-fold higher affinity . Although enantiomeric data for the target compound are lacking, its stereochemistry at the 3-phenylpropyl side chain is hypothesized to influence transporter interactions .
Biological Activity
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is a complex organic compound characterized by its unique structural features, including a piperazine ring and various functional groups. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H29Cl2F3N2O
- Molecular Weight : 465.4 g/mol
- CAS Number : 925679-61-4
The compound's structure incorporates a piperazine core with a phenylpropyl chain and a trifluoromethoxy phenyl group. The presence of two hydrochloride ions enhances its solubility, which is crucial for its biological interactions.
Piperazine derivatives are known to interact with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that this specific compound may influence the turnover rates of these neurotransmitters in the brain:
- Dopamine : At doses of 50-250 mg/kg, the compound transiently increased dopamine levels in the caudate nucleus and hypothalamus before causing a dose-dependent decrease .
- Norepinephrine : Slight decreases in norepinephrine levels were observed in the hypothalamus and frontal cortex following administration .
Biological Activity
The biological activity of this compound is influenced by the substituents on the piperazine ring. Key activities include:
- Dopamine Transporter (DAT) Binding : The compound exhibits varying affinities for DAT, which is critical for understanding its potential as a therapeutic agent in conditions like schizophrenia or depression.
- Serotonin Transporter (SERT) Binding : Similar studies have shown that structural modifications can significantly alter SERT binding affinities, indicating potential for mood disorder treatments .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperazine | Basic six-membered ring | Simple structure without additional substituents |
| Trifluoperazine | Piperazine derivative | Antipsychotic properties |
| Aripiprazole | Piperazine derivative | Partial agonist at dopamine receptors |
| Hydroxyzine | Piperazine derivative | Antihistamine properties |
The unique combination of trifluoromethoxy and phenylpropyl substituents in this compound may lead to novel therapeutic applications not seen in simpler piperazines.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of Piperazine derivatives:
- Dopamine and Norepinephrine Interaction : A study examining I-893 (a related piperazine derivative) found that it affected dopamine turnover without altering norepinephrine levels significantly at lower doses. Higher doses resulted in complex interactions that warrant further investigation .
- Binding Affinity Studies : Research into similar compounds has shown that minor structural changes can lead to significant differences in DAT and SERT binding affinities, suggesting that targeted modifications could enhance therapeutic efficacy against addiction or mood disorders .
- Potential Therapeutic Applications : The unique structure of this compound positions it as a candidate for further exploration in treating neuropsychiatric disorders due to its interaction with key neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
